![molecular formula C11H19N3O3 B10779617 Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(1S)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo normalmente implica los siguientes pasos:
Formación del Anillo de Oxadiazol: El anillo de oxadiazol se forma mediante la ciclización de una hidrazida con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas.
Introducción del Grupo Carbamato: El grupo carbamato se introduce haciendo reaccionar el derivado de oxadiazol con un isocianato o un cloroformato en presencia de una base.
Acoplamiento Final: El paso de acoplamiento final implica la reacción del intermedio con 2-metil-2-propanol en condiciones adecuadas para producir el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
[(1S)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, generalmente en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente en disolventes anhidros.
Sustitución: Diversos nucleófilos o electrófilos; las condiciones dependen de la reacción específica.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxadiazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
[(1S)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(1S)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- [(1R)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo
- 1-pirrolidincarboxilato de 2-metil-2-propanilo 3-[5-(4-hidroxibencil)-1,2,4-oxadiazol-3-il]-
- [(1S)-1-{5-[(2-amino-2-oxoetil)sulfonil]-1,3,4-oxadiazol-2-il}-2-metilpropil]carbamato de 2-metil-2-propanilo
Singularidad
[(1S)-2-metil-1-(1,3,4-oxadiazol-2-il)propil]carbamato de 2-metil-2-propanilo es único debido a sus características estructurales específicas, como la presencia del anillo de oxadiazol y el grupo carbamato. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-2-methyl-1-(1,3,4-oxadiazol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)8(9-14-12-6-16-9)13-10(15)17-11(3,4)5/h6-8H,1-5H3,(H,13,15)/t8-/m0/s1 |
Clave InChI |
PARUDDGQWSBIIO-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=NN=CO1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C1=NN=CO1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)
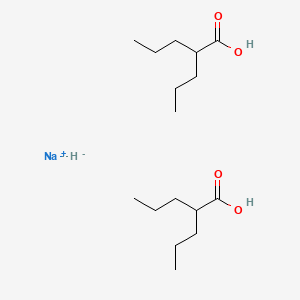
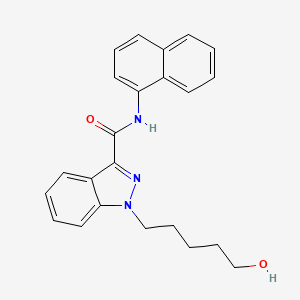

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
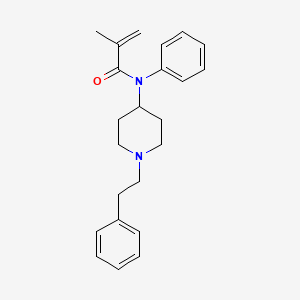
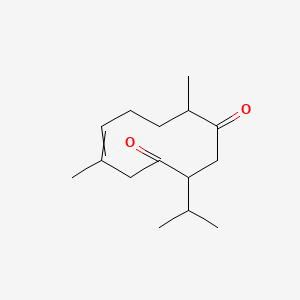
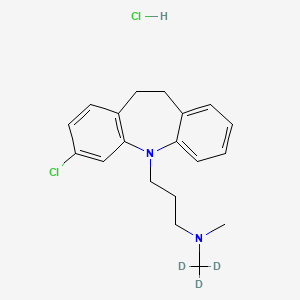
![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
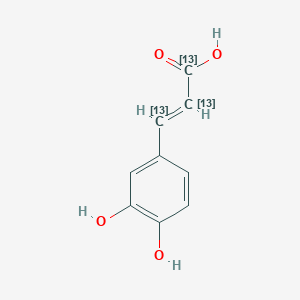

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)
